Cas no 31504-90-2 (1,2,3,4-Butanetetrol,1-(1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3-yl)-, (1R,2S,3R)-)
![1,2,3,4-Butanetetrol,1-(1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3-yl)-, (1R,2S,3R)- structure](https://it.kuujia.com/scimg/cas/31504-90-2x500.png)
31504-90-2 structure
Nome del prodotto:1,2,3,4-Butanetetrol,1-(1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3-yl)-, (1R,2S,3R)-
1,2,3,4-Butanetetrol,1-(1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3-yl)-, (1R,2S,3R)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,2,3,4-Butanetetrol,1-(1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3-yl)-, (1R,2S,3R)-
- 1-(1-phenylpyrazolo[4,3-b]quinoxalin-3-yl)butane-1,2,3,4-tetrol
- (1R)-1-(1-
- 1,2,3,4-Butanetetrol, 1-(1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3-yl)-, [1R-(1R*,2S*,3R*)]-
- 1,2,3,4-Butanetetrol, 1-(1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3-yl)-, D-arabino-
- 1,3,4-Butanetetrol, 1-(1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3-yl)-, [1R-(1R*,2S*,3R*)]-
- 1,3,4-Butanetetrol, 1-(1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3-yl)-, D-arabino-
- 1-Phenyl-3-(1R,2S,3R,4-tetrahydroxybutyl)-flavazol
- AC1L7JWM
- CTK8I1565
- NSC351334
- 31504-90-2
- 1-(1-Phenyl-1H-pyrazolo[3,4-b]quinoxalin-3-yl)-1,2,3,4-butanetetrol #
- LABBLXXRSWREEJ-UHFFFAOYSA-N
- DTXSID70319853
- NSC-351334
-
- Inchi: InChI=1S/C19H18N4O4/c24-10-14(25)17(26)18(27)15-16-19(21-13-9-5-4-8-12(13)20-16)23(22-15)11-6-2-1-3-7-11/h1-9,14,17-18,24-27H,10H2
- Chiave InChI: LABBLXXRSWREEJ-UHFFFAOYSA-N
- Sorrisi: OCC(C(C(C1=NN(C2C=CC=CC=2)C2=NC3=CC=CC=C3N=C12)O)O)O
Proprietà calcolate
- Massa esatta: 366.13294
- Massa monoisotopica: 366.133
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 27
- Conta legami ruotabili: 5
- Complessità: 492
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 3
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 125Ų
- XLogP3: 0.2
Proprietà sperimentali
- Densità: 1.53
- Punto di ebollizione: 650.9°Cat760mmHg
- Punto di infiammabilità: 347.5°C
- Indice di rifrazione: 1.743
- PSA: 124.52
- LogP: 0.71620
1,2,3,4-Butanetetrol,1-(1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3-yl)-, (1R,2S,3R)- Letteratura correlata
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
31504-90-2 (1,2,3,4-Butanetetrol,1-(1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3-yl)-, (1R,2S,3R)-) Prodotti correlati
- 1261659-31-7(2-(2-Fluoro-4-(trifluoromethoxy)benzoyl)pyridine)
- 941901-64-0(N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-2-(4-methoxybenzenesulfonyl)acetamide)
- 855379-69-0(octyl(thiophen-2-yl)methylamine)
- 171020-11-4(2,3-Di(pyridin-3-yl)pyridine)
- 1214631-63-6(Isopropyl (3S)-2-Phenyl-3-pyrrolidinecarboxylate Oxalate)
- 49581-12-6(5-(3,4,5-trimethoxyphenyl)methylidene-1,3-diazinane-2,4,6-trione)
- 5692-35-3(Benzamide,3,5-dimethyl-)
- 1261954-75-9(2-Methoxy-5-(4-methylthiophenyl)phenol)
- 1391256-19-1(7-Fluorothiochroman)
- 848782-29-6(Caspase Inhibitor X)
Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
